6-Chloro-2-fluoroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIATPSOMBFTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Chloro 2 Fluoroquinoxaline and Its Derivatives
Conventional and Foundational Synthetic Pathways to Fluoroquinoxalines
The traditional and most fundamental method for synthesizing the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net This approach, known as the Körner or Hinsberg synthesis, has been a cornerstone in quinoxaline chemistry since 1884. nih.gov For the synthesis of fluoroquinoxalines, this would typically involve a fluorinated o-phenylenediamine as the starting material. For example, the reaction of 4-fluoro-1,2-diaminobenzene with glyoxal (B1671930) is a direct route to 6-fluoroquinoxaline (B159336). mdpi.com
Modifications to this classical approach have been developed to improve yields and reaction conditions. These include the use of various catalysts and alternative coupling partners to the 1,2-dicarbonyl compounds, such as α-haloketones and α-hydroxyketones. nih.gov While effective for producing a range of quinoxaline derivatives, these conventional methods can sometimes be limited by the availability of appropriately substituted starting materials and may require harsh reaction conditions.
Advanced and Efficient Synthesis of 6-Chloro-2-fluoroquinoxaline
Modern synthetic chemistry has focused on developing more efficient, regioselective, and versatile methods for the synthesis of specifically substituted quinoxalines like this compound. These advanced strategies often provide better control over the final product's structure and can be more amenable to creating diverse chemical libraries.
Annulation Reactions in Fluoroquinoxaline Synthesis
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful strategy for constructing the quinoxaline framework. A notable example is the one-step annulation reaction of 4-fluoroaniline (B128567) with 1,1,2-trichloro-2-nitroethene to produce 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.netresearchgate.net This intermediate is highly versatile and can be further modified to introduce additional diversity into the quinoxaline scaffold. researchgate.net The mechanism of such annulation reactions has been a subject of detailed study, with computational methods like Density Functional Theory (DFT) being used to elucidate the reaction pathways. researchgate.net
Metal-free decarboxylative oxidative annulation reactions have also emerged as an efficient method. rsc.org These reactions can utilize α-hydroxy acids as aldehyde surrogates, which in the presence of an oxidizing agent, can condense with amines and subsequently cyclize to form the quinoxaline ring system. rsc.org Electrochemical annulation reactions are also gaining traction as a sustainable approach, avoiding the need for stoichiometric chemical oxidants. cardiff.ac.uk
Nucleophilic Aromatic Substitution Approaches for Halogenated Quinoxalines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated quinoxalines. arabjchem.org The electron-deficient nature of the quinoxaline ring system facilitates the displacement of halogen substituents by a variety of nucleophiles. arabjchem.orgrsc.org This is particularly relevant for the synthesis of derivatives of this compound, where either the chlorine or fluorine atom could potentially be substituted.
The reactivity of halogens in SNAr reactions on the quinoxaline core is influenced by their position and the presence of other activating groups. For instance, in 2,3-dichloroquinoxaline (B139996), sequential nucleophilic substitution can be achieved, allowing for the introduction of different nucleophiles at the C2 and C3 positions. nih.gov The synthesis of 6-aminoquinoxalines has been successfully achieved through the nucleophilic substitution of 6-fluoroquinoxaline with various amines. mdpi.com This highlights the utility of the fluoro group as a good leaving group in SNAr reactions on the quinoxaline ring.
The vicarious nucleophilic substitution (VNS) of hydrogen is another important method for functionalizing the quinoxaline ring, particularly when starting from quinoxaline N-oxides. rsc.orgresearchgate.net This reaction allows for the introduction of substituents at positions that might not be accessible through classical SNAr of a halogen.
Condensation Reactions for Quinoxaline Core Formation
Condensation reactions remain a widely used and versatile method for the synthesis of the quinoxaline core. nih.govsapub.orgrsc.org The fundamental reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net To synthesize this compound, one could envision the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with an appropriate dicarbonyl compound.
The scope of this reaction has been expanded through the use of various catalysts and reaction conditions to improve efficiency and yield. For instance, catalysts like copper-alumina have been employed for the synthesis of quinoxaline derivatives. smolecule.com Furthermore, the reaction can be carried out in environmentally friendly solvents like water. nih.gov The condensation of isatin (B1672199) derivatives with o-phenylenediamines is another established route to quinoxaline derivatives. sapub.orgrsc.org
Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inacs.orgudayton.edu This technology has been successfully applied to the synthesis of quinoxaline derivatives. e-journals.inbhu.ac.in
The synthesis of quinoxalines via the condensation of o-phenylenediamines with dicarbonyl compounds can be significantly expedited under microwave irradiation. sapub.org For example, this method has been used to prepare quinoxaline derivatives in excellent yields (80-90%) in as little as 3.5 minutes in a solvent-free medium. e-journals.in Microwave heating has also been effectively used in nucleophilic aromatic substitution reactions on halogenated quinoxalines. The preparation of 6-aminoquinoxalines from 6-fluoroquinoxaline and various amines has been achieved in 30 minutes at 200 °C using microwave irradiation. mdpi.com Copper-catalyzed intramolecular N-arylation reactions to form fused quinoxaline systems have also been shown to proceed efficiently under microwave conditions, with reaction times of 45-60 minutes. nih.gov
Regioselective Control in the Synthesis of Substituted Quinoxalines
Achieving regioselective control is a critical aspect of synthesizing specifically substituted quinoxalines. This is particularly important when multiple reactive sites are present in the starting materials or intermediates.
One strategy to achieve regioselectivity is through the use of specifically designed starting materials. For example, the heteroannulation of α-nitroketene N,S-anilinoacetals has been reported as a highly regioselective route to unsymmetrical 2,3-substituted quinoxalines. acs.org This method allows for the controlled introduction of different substituents at the C2 and C3 positions.
Another approach involves controlling the reaction conditions to favor substitution at a particular position. In the case of 2,3-dichloroquinoxalines, sequential nucleophilic substitution can be controlled to achieve regioselective functionalization. acs.org Isotopic labeling experiments have also been used to determine the regioselectivity of reactions, such as in the synthesis of asymmetrically substituted 2-quinoxalinol salen ligands. nih.gov The development of regioselective routes is crucial for the synthesis of complex quinoxaline derivatives with well-defined structures and properties.
Reactivity Profiles and Advanced Chemical Transformations of 6 Chloro 2 Fluoroquinoxaline
Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms
The electron-deficient nature of the pyrazine (B50134) ring system makes the quinoxaline (B1680401) core susceptible to nucleophilic substitution reactions. In 6-Chloro-2-fluoroquinoxaline, the reactivity of the halogen atoms is position-dependent. The fluorine atom at the C2-position is particularly activated towards nucleophilic attack due to its placement alpha to the ring nitrogen atoms. This enhanced reactivity allows for selective substitution. Conversely, the chlorine atom at the C6-position on the benzene (B151609) ring is less reactive but can be displaced under specific conditions, often activated by electron-withdrawing groups in the pyrazine nucleus. nih.gov
In 6,7-dihalogenated quinoxaline 1,4-dioxides, nucleophilic substitution has been shown to proceed regioselectively, targeting the C6 position to yield 6-amino-substituted products. nih.gov This regioselectivity is attributed to the electron-withdrawing influence of the cyano group at the C2 position of the heterocycle. nih.gov
Strong nucleophiles, such as organolithium reagents, can also participate in addition reactions. For instance, treating 2-substituted quinoxalines with n-butyllithium can result in the addition of a butyl group to the C3 position of the quinoxaline ring. mdpi.com
| Quinoxaline Substrate sort | Position of Substitution sort | Nucleophile sort | Product Type sort | Reference sort |
|---|---|---|---|---|
| 6-Fluoroquinoxaline (B159336) | C6 | Amines | 6-Aminoquinoxalines | science.gov |
| 2-Chloro-3-methylquinoxaline | C2 | Aromatic amines | 2-Arylamino-3-methylquinoxalines | mdpi.com |
| 6,7-Dihalogen-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | C6 (Regioselective) | Diamines | 6-Amino-7-halogeno-quinoxaline derivatives | nih.gov |
| 2-Phenylquinoxaline | C3 (Addition) | n-BuLi | 3-Butyl-2-phenyl-dihydroquinoxaline | mdpi.com |
Oxidative and Reductive Transformations of the Quinoxaline Ring System
The pyrazine moiety of the quinoxaline ring is amenable to both oxidative and reductive transformations, which serve as valuable strategies for molecular diversification. mdpi.com
Oxidative Transformations: Oxidation of the quinoxaline ring typically occurs at the nitrogen atoms, leading to the formation of quinoxaline N-oxides. researchgate.net The resulting quinoxaline 1,4-dioxides are stable and versatile intermediates. mdpi.com The presence of the N-oxide functionalities modifies the electronic properties of the ring system, often facilitating other reactions, such as nucleophilic substitutions on the benzene ring. mdpi.com
Reductive Transformations: The reduction of the quinoxaline system can proceed through several pathways. A common transformation is the deoxygenation of quinoxaline 1,4-dioxides to regenerate the parent quinoxaline heterocycle, which has significant synthetic utility. mdpi.com
More advanced methods focus on the reduction of the pyrazine ring itself. For example, the asymmetric reduction of quinoxalines can yield chiral tetrahydroquinoxalines. A convergent disproportionation strategy utilizing a combination of a ruthenium catalyst and a chiral phosphoric acid has been developed for the enantioselective reduction of various quinoxaline derivatives. acs.org In a notable example, 6-chloro-2-phenylquinoxaline (B3350066) was reduced to its corresponding tetrahydroquinoxaline derivative with excellent enantioselectivity (93% ee), although in a moderate yield of 51%. acs.org This process involves the initial hydrogenation to a dihydroquinoxaline intermediate, which then undergoes a self-transfer hydrogenation to yield the final product. acs.org
| Transformation Type sort | Substrate sort | Reagents/Conditions sort | Product sort | Reference sort |
|---|---|---|---|---|
| Oxidation | Quinoxaline | Oxidizing agents (e.g., peracids) | Quinoxaline 1,4-dioxide | mdpi.comresearchgate.net |
| Reduction (Deoxygenation) | Quinoxaline 1,4-dioxide | Reducing agents | Quinoxaline | mdpi.com |
| Reduction (Asymmetric Hydrogenation) | 6-Chloro-2-phenylquinoxaline | [Ru(p-cymene)I₂]₂, Chiral Phosphoric Acid, H₂ | (S)-6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoxaline | acs.org |
Functionalization Strategies for Diversifying this compound Derivatives
The halogen atoms in this compound serve as versatile synthetic handles for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of carbon- and heteroatom-based substituents.
A prominent strategy is the Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between the quinoxaline core and terminal alkynes. For instance, 2-chloroquinoxaline (B48734) derivatives can be coupled with alkynes in the presence of a catalyst system typically comprising a palladium source, a copper(I) co-catalyst (like CuI), and a base (such as K₂CO₃). rsc.org This methodology has been effectively used to synthesize 3-alkynyl substituted 2-chloroquinoxaline structures. rsc.org
Beyond C-C bond formation, other cross-coupling reactions like the Buchwald-Hartwig amination can be employed to introduce C-N bonds, further expanding the chemical space accessible from halogenated quinoxaline precursors. mdpi.com These functionalization strategies are crucial for creating libraries of novel quinoxaline derivatives for various applications. mdpi.com
| Reaction Name sort | Position Functionalized sort | Reagents/Catalysts sort | Group Introduced sort | Reference sort |
|---|---|---|---|---|
| Sonogashira Coupling | C2 | Terminal alkyne, CuI, PPh₃, K₂CO₃, Pd catalyst | Alkynyl | rsc.orgmdpi.com |
| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, ligand, base | Amino | mdpi.com |
Stereochemical Considerations in Quinoxaline Derivatives Synthesis
The synthesis of substituted quinoxaline derivatives often raises important stereochemical questions, particularly when new chiral centers are generated. The spatial arrangement of substituents can have a profound impact on the biological activity and physical properties of the resulting molecules.
A clear example of this is in the synthesis of quinoxaline derivatives bearing an oxirane ring. Reactions can furnish a pair of diastereoisomers, cis and trans. mdpi.com In certain studies, it has been demonstrated that the trans derivatives exhibit significantly higher antiproliferative activity compared to their cis counterparts, highlighting the critical role of stereochemistry. mdpi.com
More complex stereochemical challenges arise in the synthesis of spiro-heterocyclic systems incorporating a quinoxaline moiety. Multicomponent 1,3-dipolar cycloaddition reactions have been employed to synthesize novel spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives with high stereoselectivity. researchgate.net The precise regiochemistry and stereochemistry of the cycloadducts formed in these reactions are typically elucidated using advanced analytical techniques, including various 2D NMR spectroscopic methods and single-crystal X-ray diffraction. researchgate.netrsc.org These methods are essential for confirming the relative and absolute configurations of the complex three-dimensional structures generated. researchgate.net
| Reaction/System Type sort | Stereochemical Outcome sort | Key Findings sort | Analytical Confirmation sort | Reference sort |
|---|---|---|---|---|
| Synthesis of oxiranyl-quinoxalines | Formation of cis and trans diastereomers | Stereochemistry is key to biological activity; trans isomers are more active. | Flash chromatography separation, spectroscopic analysis | mdpi.com |
| 1,3-Dipolar cycloaddition | Stereoselective synthesis of spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives | Reaction proceeds with high stereoselectivity to form complex spiro compounds. | 2D NMR spectroscopy, X-ray single crystal diffraction | researchgate.net |
| Diastereoselective cyclopropane (B1198618) synthesis | Formation of spiro-indenoquinoxaline-cyclopropanes | Diastereoselective formation of cyclopropane rings attached to the quinoxaline core. | Single-crystal X-ray analysis | rsc.org |
Theoretical and Computational Chemistry Investigations of 6 Chloro 2 Fluoroquinoxaline
Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT Applications)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For quinoxaline (B1680401) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and compute various electronic parameters. researchgate.netresearchgate.net These studies provide a quantitative understanding of the molecule's behavior.
The electronic structure of 6-Chloro-2-fluoroquinoxaline is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrogen atoms in the quinoxaline ring are expected to be the most electron-rich sites, appearing as red or yellow on an MEP map, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The regions around the halogen atoms (chlorine and fluorine) and the carbon backbone will show varying degrees of electrophilicity.
Global reactivity descriptors, derived from the energies of the FMOs, provide further insight into the molecule's chemical behavior. These parameters, including electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), quantify the molecule's tendency to accept or donate electrons. researchgate.net A high electronegativity and chemical potential suggest greater reactivity and lesser stability. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for a Representative Quinoxaline Derivative
| Parameter | Description | Typical Value Range (a.u.) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.2 to -0.3 | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.05 to -0.15 | researchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 0.15 to 0.25 | researchgate.net |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 0.1 to 0.2 | researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 0.07 to 0.13 | researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 0.1 to 0.3 | researchgate.net |
Note: The values are illustrative for a generic quinoxaline derivative and can vary based on the specific derivative and computational method used.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (the quinoxaline derivative) might bind to a biological target, typically a protein or enzyme, and the stability of this interaction over time. cuni.czmdpi.com
Molecular docking involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function. cuni.cz This process helps to identify the most likely binding pose and estimate the binding affinity. The interactions governing the binding of quinoxaline derivatives often include:
Hydrogen Bonds: Formed between the nitrogen atoms of the quinoxaline ring and amino acid residues in the protein's active site that can act as hydrogen bond donors (e.g., Serine, Threonine, Arginine). researchgate.net
π-π Stacking: Interactions between the aromatic quinoxaline ring system and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
Hydrophobic Interactions: Involving the nonpolar regions of the quinoxaline derivative and hydrophobic pockets within the binding site. mdpi.com
Halogen Bonds: The chlorine atom on the scaffold can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. mdpi.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), indicate the stability of the complex and the flexibility of specific residues, respectively. mdpi.com For instance, a stable RMSD value for the ligand within the binding pocket over the simulation time suggests a stable and favorable interaction.
Structure-Activity Relationship (SAR) Elucidation Through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. gardp.org Computational approaches are pivotal in building SAR models by systematically analyzing how different functional groups and structural modifications influence a compound's interaction with its target.
For quinoxaline derivatives, computational SAR can explore the impact of substituents at various positions. The specific case of this compound highlights the importance of halogen substitution. Studies on related quinoline (B57606) and quinoxaline scaffolds have shown that the nature and position of halogen atoms can significantly modulate biological activity. For example, in some series of antimalarial compounds, a chlorine atom at the C6 position was found to be superior for potency compared to fluorine or methoxy (B1213986) groups at the same position. nih.gov
Computational SAR helps to rationalize these observations in three-dimensional terms. By comparing the docking poses and interaction energies of a series of analogues, researchers can determine which substitutions lead to more favorable interactions. For instance, a model might reveal that the chloro group at position 6 fits perfectly into a specific hydrophobic pocket in the target protein, while a bulkier or more polar group would create a steric clash or an unfavorable electrostatic interaction. These insights are crucial for guiding the design of new derivatives with enhanced activity or selectivity. gardp.org
Table 2: Example of Computationally-Derived SAR Insights for Quinoxaline Analogs
| Position | Substituent | Observed Computational Effect | Potential Interpretation | Reference |
|---|---|---|---|---|
| C6 | -Cl | Enhanced binding affinity in some models. | Fits well into a specific hydrophobic pocket; may form favorable halogen bonds. | nih.gov |
| C6 | -F | Moderate binding affinity. | Smaller size may lead to less optimal van der Waals contacts compared to chlorine. | nih.gov |
| C6 | -OCH₃ | Lower binding affinity compared to halogens. | Potential for steric hindrance or unfavorable polarity in a hydrophobic pocket. | nih.gov |
| C2 | -F | Can influence the overall electronic distribution and planarity of the ring system. | Modulates the strength of π-π stacking and hydrogen bonding of ring nitrogens. | mdpi.com |
Predictive Modeling for Chemical Behavior and Derivative Properties
Building on SAR, predictive computational models like Quantitative Structure-Activity Relationship (QSAR) aim to mathematically describe the correlation between chemical structure and biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.net
The 3D-QSAR process involves:
Dataset Assembly: A series of quinoxaline derivatives with known biological activities is selected.
Molecular Alignment: The 3D structures of all molecules in the series are aligned based on a common scaffold.
Field Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid surrounding the aligned structures.
Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to build a mathematical equation that correlates the variations in these 3D fields with the variations in biological activity. researchgate.net
A successful 3D-QSAR model can be visualized as a contour map, highlighting regions where certain properties are predicted to enhance or diminish activity. For example, a map might show a green contour in a specific region, indicating that adding a bulky (sterically favorable) group there would likely increase the compound's potency. Conversely, a red contour might indicate that an electronegative group in that area is detrimental. researchgate.net
These predictive models are invaluable for virtual screening and lead optimization. They allow chemists to design and prioritize new derivatives of this compound with potentially improved properties in silico, before committing resources to their actual synthesis and testing, thereby accelerating the discovery process.
Advanced Research Applications in Medicinal and Biological Chemistry
Development of Anti-infective Agents Based on the Fluoroquinoxaline Scaffold
The inherent biological activity of the quinoxaline (B1680401) ring system has made it a prime candidate for the development of new anti-infective drugs. wisdomlib.org The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these compounds.
Antiviral Activity Studies
Quinoxaline derivatives have demonstrated considerable potential as antiviral agents, exhibiting activity against a wide array of viruses. nih.govnih.gov Research has shown that these compounds can interfere with various stages of the viral life cycle.
Specifically, derivatives of 6-chloro-7-fluoroquinoxaline (B1435756) have been synthesized and evaluated for their antiviral properties. Two such derivatives with bulky substitutions at positions 2 and 3 showed notable activity against Human Immunodeficiency Virus (HIV-1) . nih.gov While the specific IC50 values were greater than the tested concentrations, these compounds exhibited no cytotoxicity on VERO cells, indicating a favorable safety profile for further investigation. nih.gov The quest for novel HIV inhibitors has also led to the identification of S-2720, a potent inhibitor of HIV-1 reverse transcriptase, underscoring the potential of the quinoxaline core in anti-HIV drug discovery. nih.gov
The antiviral activity of quinoxaline derivatives extends to the Herpesviridae family, which includes Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV) . nih.gov These viruses can cause severe infections, particularly in immunocompromised individuals. nih.gov While specific studies focusing solely on 6-Chloro-2-fluoroquinoxaline derivatives against HCMV and HSV are not extensively detailed in the provided context, the broader class of quinoxaline derivatives has shown promise. For instance, a series of nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives were synthesized and tested for their antiviral potential, with one compound showing a 25% reduction in Herpes simplex virus plaques at a concentration of 20 µg/mL. nih.gov
Furthermore, certain quinoxaline derivatives have displayed remarkable activity against Coxsackievirus B5 (CBV5) . nih.gov Notably, compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate and 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid exhibited potent anti-CBV5 activity with EC50 values of 0.09 µM and 0.06 µM, respectively, and showed no cytotoxicity. nih.gov
Table 1: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Virus | Activity/Endpoint | Result | Reference |
|---|---|---|---|---|
| 6-Chloro-7-fluoroquinoxaline derivatives | HIV-1 (Strain IIIB) | IC50 | >11.78 µg/mL & >15.45 µg/mL | nih.gov |
| nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivative | Herpes Simplex Virus | Plaque Reduction | 25% at 20 µg/mL | nih.gov |
| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | EC50 | 0.09 µM | nih.gov |
| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | EC50 | 0.06 µM | nih.gov |
Antimicrobial Research
The emergence of drug-resistant bacteria and fungi necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have been extensively investigated for their antibacterial and antifungal properties. rsc.orgnih.govjst.go.jpscholarsresearchlibrary.com
In the realm of antibacterial research, various quinoxaline derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For instance, certain 2,3-bis(halomethyl)quinoxaline derivatives have demonstrated that the electrophilicity of the halomethyl groups is crucial for their antibacterial activity. jst.go.jp Specifically, 2,3-bis(chloromethyl)-6-nitroquinoxaline displayed high activity. jst.go.jp Another study highlighted a series of quinoxaline derivatives with significant antibacterial activity against plant pathogenic bacteria like Acidovorax citrulli. rsc.orgnih.gov
The antifungal potential of the quinoxaline scaffold is also well-documented. rsc.orgnih.gov Compounds 5j and 5t from a series of synthesized quinoxaline derivatives exhibited potent activity against Rhizoctonia solani, a plant pathogenic fungus, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.orgnih.gov Scanning electron microscopy revealed that compound 5j induced morphological changes in the fungal cells. rsc.orgnih.gov Furthermore, quinoxaline 1,4-di-N-oxide derivatives have also been evaluated for their antifungal activity, with some showing efficacy against Aspergillus fumigatus. scirp.org
Antituberculosis research has also benefited from the exploration of quinoxaline derivatives. wisdomlib.org The need for new drugs to combat Mycobacterium tuberculosis is critical due to the rise of multidrug-resistant strains. nih.gov Quinoxaline derivatives have been identified as a promising class of compounds in the development of new antitubercular agents. wisdomlib.orgnih.gov
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Target Organism | Activity/Endpoint | Result | Reference |
|---|---|---|---|---|
| Quinoxaline derivative 5k | Acidovorax citrulli (Bacteria) | Good antibacterial activity | - | rsc.orgnih.gov |
| Quinoxaline derivative 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 μg/mL | rsc.orgnih.gov |
| Quinoxaline derivative 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 μg/mL | rsc.orgnih.gov |
| 2,3-Bis(chloromethyl)-6-nitroquinoxaline | Bacteria | High activity | - | jst.go.jp |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus (Fungus) | MIC | 0.24 μg/ml | scirp.org |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae (Bacteria) | MIC | 0.12 μg/ml | scirp.org |
Antiparasitic Investigations
Parasitic diseases remain a significant global health issue, and the development of new, effective, and safe antiparasitic drugs is a priority. nih.gov The quinoxaline scaffold has been a fruitful area of investigation for various antiparasitic activities. nih.govresearchgate.net
In the fight against malaria, quinoxaline derivatives have shown promise. nih.gov An antimalarial quinoxaline derivative, MMV007204, from the Medicines for Malaria Venture (MMV) Malaria Box, has demonstrated activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This has spurred further research into quinoxaline analogs. nih.gov New amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com
The antiparasitic activity of quinoxalines extends to kinetoplastids. Research on antitrypanosomal and antileishmanial agents has included the evaluation of quinoxaline derivatives. nih.gov Quinoxaline 1,4-di-N-oxides have been a particularly interesting class of compounds in this regard. nih.gov For instance, new 1,4-di-N-oxide quinoxaline derivatives have been synthesized and tested for their activity against Leishmania infantum and Leishmania amazonensis. mdpi.com A cyclohexyl derivative showed the best activity against L. amazonensis (IC50 = 2.5 µM), and a 3-chloropropyl derivative was most effective against L. infantum (IC50 = 0.7 µM). mdpi.com
Furthermore, quinoxaline derivatives have been investigated for their antiamoebic and antitrichomonal activities. nih.gov Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have shown activity against Entamoeba histolytica, the causative agent of human amebiasis. frontiersin.org These compounds were found to induce morphological changes, increase reactive oxygen species, and inhibit thioredoxin reductase activity in the parasite. frontiersin.org
Table 3: Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Target Organism | Activity/Endpoint | Result | Reference |
|---|---|---|---|---|
| Cyclohexyl derivative of quinoxaline 1,4-di-N-oxide | Leishmania amazonensis | IC50 | 2.5 µM | mdpi.com |
| 3-Chloropropyl derivative of quinoxaline 1,4-di-N-oxide | Leishmania infantum | IC50 | 0.7 µM | mdpi.com |
| Cyclopentyl derivative of quinoxaline 1,4-di-N-oxide | Plasmodium falciparum | IC50 | 2.9 µM | mdpi.com |
| Quinoxaline 1,4-di-N-oxide derivatives (T-001, T-017) | Entamoeba histolytica | Multiple effects | Altered morphology, increased ROS, inhibited thioredoxin reductase | frontiersin.org |
| Nitroquinoxaline derivatives 29 and 30 | Schistosoma mansoni (adult) | IC50 | ≤0.31 µM | nih.gov |
Anticancer Research and Antiproliferative Mechanisms
The quest for more effective and safer anticancer drugs has led to the exploration of quinoxaline derivatives as a novel class of chemotherapeutic agents. nih.govresearchgate.net These compounds have demonstrated activity against various tumors, often through mechanisms involving the inhibition of key cellular processes. nih.govnih.gov
Quinoxaline derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govmdpi.com For example, certain quinoxaline derivatives have been found to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as caspases and members of the Bcl-2 family. tandfonline.com One study reported that a quinoxaline-based derivative induced a potent apoptotic effect on PC-3 prostate cancer cells by increasing the expression of caspase-3, caspase-8, and p53, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com
The antiproliferative activity of quinoxalines is also linked to their ability to interfere with DNA synthesis and induce oxidative stress in tumor cells. researchgate.net Some derivatives act as topoisomerase II inhibitors, which are crucial enzymes in DNA replication and transcription. tandfonline.com The compound NSC 368390, a fluoro-quinoline derivative, was found to inhibit de novo pyrimidine (B1678525) nucleotide biosynthesis, leading to the depletion of precursors for RNA and DNA synthesis. nih.gov
Furthermore, quinoxaline derivatives have been investigated for their ability to target specific signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways, making them potential multi-targeted anticancer agents. researchgate.net
Table 4: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity/Endpoint | Result | Reference |
|---|---|---|---|---|
| 3-(Methylquinoxalin-2-yl)amino derivative VIIIc | HCT116 (Colon) | IC50 | 2.5 µM | nih.gov |
| 3-(Chloroquinoxalin-2-yl)amino derivative XVa | HCT116 (Colon) | IC50 | 4.4 µM | nih.gov |
| Quinoxaline derivative IV | PC-3 (Prostate) | Apoptosis Induction | Increased caspase-3, -8, p53; Decreased Bcl-2 | tandfonline.com |
| Imidazo[1,2-a]quinoxaline derivatives | - | Mechanism | Microtubule-interfering agents | nih.gov |
| NSC 368390 (Fluoro-quinoline derivative) | Clone A human colon tumor cells | Mechanism | Inhibition of dihydroorotate (B8406146) dehydrogenase | nih.gov |
Enzyme Modulation and Inhibition Studies
The ability of quinoxaline derivatives to interact with and modulate the activity of enzymes is a key aspect of their therapeutic potential. This is particularly evident in the field of kinase inhibition.
Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ekb.eg Quinoxaline derivatives have emerged as a significant class of kinase inhibitors, often acting as ATP-competitive inhibitors. nih.govekb.eg
Research has focused on developing quinoxaline-based inhibitors for several kinases. Notably, new quinoxaline derivatives have been designed and synthesized as dual inhibitors of Pim-1 and Pim-2 kinases . mdpi.com These kinases are overexpressed in various hematologic and solid tumors and are considered important targets in oncology. mdpi.commdpi.com Two lead compounds, 5c and 5e, were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2 and were shown to inhibit the growth of human cancer cell lines expressing high levels of these kinases. mdpi.com The introduction of a bromine atom at position 7 of the quinoxaline scaffold, as in derivative 5f, led to a potent compound. mdpi.com
In addition to Pim kinases, the development of quinoxaline derivatives as inhibitors of other kinases, such as Aurora A Kinase , is an active area of research. While specific data on this compound derivatives targeting Aurora A Kinase was not found in the provided search results, the broader class of quinoxalines is being explored for this purpose.
Furthermore, pyrrolo[3,2-b]quinoxaline derivatives have been developed as potent type I1/2 and II inhibitors of Eph tyrosine kinases . acs.org These inhibitors have shown low-nanomolar affinity and good selectivity. acs.org The design of these inhibitors was guided by the X-ray crystal structures of the EphA3 tyrosine kinase in complex with earlier quinoxaline-based inhibitors. acs.org
Table 5: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Target Kinase | Activity/Endpoint | Result | Reference |
|---|---|---|---|---|
| Quinoxaline derivative 5c | Pim-1 / Pim-2 | Inhibition | Potent submicromolar inhibitor | mdpi.com |
| Quinoxaline derivative 5e | Pim-1 / Pim-2 | Inhibition | Potent submicromolar inhibitor | mdpi.com |
| Quinoxaline derivative 5f | Pim-1 / Pim-2 | Inhibition | Potent derivative | mdpi.com |
| Pyrrolo[3,2-b]quinoxaline derivative 11d | Eph kinases | Affinity | Low-nanomolar | acs.org |
| Pyrrolo[3,2-b]quinoxaline derivatives 7b, 7g | Eph kinases | Affinity | Low-nanomolar | acs.org |
Exploration of Biological Pathways and Molecular Mechanisms of Action
The biological activity of this compound and its derivatives stems from their ability to interact with specific biological macromolecules, primarily enzymes, leading to the modulation of their function. mdpi.commdpi.com The molecular mechanisms are rooted in the principles of molecular recognition, where the chemical structure of the quinoxaline derivative allows for high-affinity binding to target sites on proteins. nih.gov
In the context of HIV-1 inhibition, the mechanism is non-nucleoside allosteric inhibition of reverse transcriptase. nih.gov The quinoxaline derivative does not compete with the natural nucleoside triphosphate substrates at the polymerase active site. nih.gov Instead, it binds to the distinct NNRTI-binding pocket, which is composed of several hydrophobic amino acid residues. nih.gov This binding event acts like a molecular switch, inducing a conformational change that alters the three-dimensional structure of the enzyme, particularly the "thumb" and "fingers" subdomains that are critical for handling the nucleic acid template and primer. rcsb.org This distortion ultimately cripples the enzyme's catalytic function, halting DNA synthesis and thus viral replication. rcsb.org Structure-activity relationship studies have shown that the type and position of substituents on the quinoxaline ring are critical for optimizing hydrophobic interactions within the binding pocket and enhancing inhibitory potency. scienceopen.com
For gelatinase inhibition, the mechanism involves competitive binding at the enzyme's active site. mdpi.com The planar quinoxalinone scaffold serves as a core structure that can fit into the S1 binding domain of gelatinase B (MMP-9). mdpi.com The attached side chains, linked via acylamide or acylhydrazone groups, provide additional points of interaction, such as hydrogen bonds, with amino acid residues in the active site. mdpi.com This occupation of the binding site physically blocks the natural substrate (e.g., collagen, gelatin) from accessing the catalytic machinery of the enzyme, thereby inhibiting its matrix-degrading activity. mdpi.comnih.gov This mechanism can lead to a reduction in cellular inflammation and tissue damage associated with unregulated gelatinase activity. nih.gov
Applications in Materials Science and Advanced Analytical Chemistry
Design and Synthesis of Optoelectronic Materials
The tunable electronic nature of the quinoxaline (B1680401) core makes it a versatile building block for materials that interact with light. Halogen substitutions, particularly with electron-withdrawing groups like chlorine and fluorine, play a crucial role in modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which governs the optoelectronic behavior of the resulting materials.
Chromophores and Fluorescent Materials
Quinoxaline derivatives are well-established as effective fluorophores. The inherent π-conjugated system of the quinoxaline ring system is responsible for its photophysical properties. The introduction of substituents can significantly alter these properties, leading to materials with tailored absorption and emission characteristics.
Research into a closely related compound, 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) , highlights the potential of this structural class. This derivative was synthesized and identified as a novel pink fluorophore. nih.gov Unlike many quinoxaline derivatives that emit in the blue-green region of the spectrum, 2-CPQ exhibits distinct photophysical properties. nih.gov In a dimethylformamide (DMF) solvent, it displays absorption peaks at 451 nm, 518 nm, and 556 nm, and shows strong fluorescence with emission maxima at 607 nm and 653 nm, corresponding to a pink light emission. nih.gov The fluorescence quantum yield (ΦF) was determined to be 0.21. nih.gov These properties make such compounds highly valuable for applications in chemiluminescence systems, bio-imaging, and as medical markers. nih.gov
Table 1: Photophysical Properties of 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ)
| Property | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Absorption Maxima (λabs) | 451 nm, 518 nm, 556 nm |
| Emission Maxima (λem) | 607 nm, 653 nm |
Electroluminescent Properties and Devices
Quinoxaline-based compounds are recognized for their utility in electroluminescent materials, which are critical components of organic light-emitting diodes (OLEDs). Their function in these devices is often tied to their excellent electron-transporting capabilities and thermal stability. The presence of two nitrogen atoms in the pyrazine (B50134) ring facilitates electron injection and transport, a key process for efficient light emission in OLEDs. While specific data on 6-Chloro-2-fluoroquinoxaline is not detailed in the provided search results, the general applicability of the quinoxaline family as electroluminescent materials is well-documented. researchgate.net They are used in the preparation of materials that can form stable, light-emitting layers within an OLED device structure. researchgate.net
Components in Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, quinoxaline derivatives have been investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The role of the dye is to absorb sunlight and inject electrons into a semiconductor electrode, typically titanium dioxide (TiO2). The performance of a DSSC is heavily dependent on the dye's ability to absorb a broad range of the solar spectrum and its energy level alignment with the semiconductor.
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to design and characterize novel quinoxaline-based organic dyes for DSSCs. researchgate.netspringerprofessional.de These studies show that by modifying the molecular structure, properties such as the absorption maxima, electron injection free energy, and open-circuit voltage (Voc) can be significantly enhanced. researchgate.net For instance, newly designed dyes incorporating a trithieno-quinoxaline donor group showed absorption maxima ranging from 427.82 nm to 755.93 nm. researchgate.net The strategic design of quinoxaline dyes with donor-π-acceptor (D-π-A) architectures facilitates efficient charge separation and injection, making them promising candidates for improving the power conversion efficiency of DSSCs. springerprofessional.dersc.org
Research on Corrosion Inhibition Capabilities
Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for metals and alloys, particularly for mild steel in acidic environments. researchgate.net Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. researchgate.net
The inhibition mechanism involves the presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and other functional groups within the molecule. These features facilitate the adsorption process through both physical (electrostatic) and chemical (coordination bond formation) interactions with the metal's d-orbitals.
A theoretical investigation of 6,7-Difluoro-2,3-diphenylquinoxaline , a structurally similar compound, using DFT and Molecular Dynamics (MD) simulations, provides insight into the inhibition mechanism. The study revealed strong chemisorption of the molecule on an iron surface (Fe(110)), with a high adsorption energy of -157.10 kcal/mol. pcbiochemres.com This strong, stable binding is attributed to the molecule's planar geometry and extensive π-electron system, which allows for effective surface coverage. pcbiochemres.com The presence of halogen atoms like fluorine and chlorine in the quinoxaline structure enhances these properties, making them effective for corrosion protection in aggressive industrial environments. pcbiochemres.com
Development of Advanced Sensing and Probing Technologies
The ability of the quinoxaline nucleus to act as a ligand for metal ions has been exploited in the development of highly selective and sensitive chemosensors. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, leading to a measurable change in the molecule's photophysical or colorimetric properties.
Metal Ion Recognition Sensors (e.g., Iron (III), Copper (II))
Derivatives of 6-chloroquinoxaline (B1265817) have been successfully designed as chemosensors for the detection of biologically and environmentally important metal ions such as Iron (III) (Fe³⁺) and Copper (II) (Cu²⁺). nih.gov
One study focused on 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) , a dual-responsive sensor. This compound exhibited a distinct color change from colorless to yellow upon interaction with Fe³⁺, allowing for naked-eye detection. nih.gov In contrast, the presence of Cu²⁺ ions caused a significant quenching of its fluorescence emission. nih.gov The sensor demonstrated a 1:1 binding stoichiometry with both metal ions and showed high selectivity. nih.gov
Another related compound, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) , was also developed as a dual-detection probe. It provided a colorimetric response (colorless to yellow) for Fe³⁺ and a fluorescent "turn-off" response for Cu²⁺. The detection limits for this sensor were calculated to be 0.236 µM for Fe³⁺ and 0.39 µM for Cu²⁺, highlighting its high sensitivity.
Table 2: Performance of Quinoxaline-Based Metal Ion Sensors
| Sensor Compound | Target Ion | Detection Method | Key Finding | Limit of Detection (LOD) |
|---|---|---|---|---|
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric | Color change (colorless to yellow) | Not specified |
| Cu²⁺ | Fluorometric | Fluorescence quenching | Not specified | |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric | Color change (colorless to yellow) | 0.236 µM |
These findings underscore the versatility of the substituted quinoxaline framework in creating advanced analytical tools for the selective and sensitive detection of specific metal ions in various samples, including environmental and biological systems. nih.gov
Fluorescent Probe Design for Biological and Environmental Monitoring (e.g., Fe2+, Fe3+)
Extensive research has been conducted to develop fluorescent probes for the selective and sensitive detection of iron ions (Fe²⁺ and Fe³⁺) due to their crucial roles in biological systems and their implications for environmental monitoring. While various quinoxaline derivatives have been investigated as potential candidates for these fluorescent sensors, a comprehensive review of the available scientific literature reveals a notable absence of studies specifically focused on the design and application of probes based on the this compound scaffold for the detection of Fe²⁺ and Fe³⁺.
Although the broader class of quinoxaline compounds has shown promise in the development of chemosensors, research into the specific utility of this compound for iron sensing is not documented in the reviewed literature. For instance, studies on related but structurally distinct molecules, such as 2,3-bis(6-chloropyridin-2-yl)-6-fluoroquinoxaline, have been reported for the colorimetric detection of Fe³⁺. researchgate.net However, these findings are not directly applicable to the parent compound, this compound, as the attached substituent groups play a critical role in the molecule's fluorescent properties and its interaction with metal ions.
The design of a successful fluorescent probe hinges on the strategic incorporation of a fluorophore unit and a receptor unit that can selectively bind with the target analyte. This binding event should ideally trigger a discernible change in the fluorophore's emission, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. The electronic properties of the this compound core, influenced by the chloro and fluoro substituents, would theoretically impact the photophysical characteristics of any derived probe. However, without specific research dedicated to this compound, any discussion of its potential as a fluorescent sensor for iron remains speculative.
Detailed research findings, including data on sensitivity, selectivity, detection limits, and response mechanisms, are essential for validating the efficacy of a fluorescent probe. The current body of scientific literature does not provide this information for this compound in the context of Fe²⁺ and Fe³⁺ detection. Consequently, data tables and in-depth analysis of its performance as a fluorescent probe for biological and environmental monitoring of iron cannot be provided. Further empirical research would be required to explore the viability of this compound as a platform for the development of such sensors.
Future Perspectives and Emerging Directions in Fluoroquinoxaline Research
Innovative Synthetic Methodologies and Catalytic Systems
The development of efficient, cost-effective, and environmentally benign synthetic routes is crucial for expanding the chemical space of fluoroquinoxaline derivatives. Traditional methods for quinoxaline (B1680401) synthesis often require high temperatures and strong acid catalysts. nih.gov Modern research focuses on overcoming these limitations through novel catalytic systems and green chemistry approaches.
Key innovations in this area include:
Heterogeneous Catalysis: The use of recyclable solid acid catalysts, such as TiO2-Pr-SO3H, allows for reactions to proceed at room temperature with shorter completion times. nih.gov Alumina-supported molybdophosphovanadates (Keggin heteropolyoxometalates) have also proven effective for synthesizing quinoxaline derivatives under heterogeneous conditions, enabling easy separation and reuse of the catalyst. nih.gov
Novel Catalysts: A wide array of catalysts are being employed to improve reaction efficiency and yield. researchgate.net These range from metal catalysts like Fe and RuCl2(PPh3)3 to more accessible options like pyridine (B92270) and even fluorinated alcohols. nih.govresearchgate.net A patented process highlights the use of Raney nickel as a catalyst with hydrazine (B178648) hydrate (B1144303) as a reducing agent in a mixed solvent system, which reduces waste and lowers the reaction temperature. google.com
Green Chemistry Approaches: The use of PEG-400 as a reaction medium and catalyst represents a move towards more sustainable synthesis. nih.govresearchgate.net Additionally, methods that reduce the generation of wastewater, such as using recyclable organic solvents, are being developed to lower production costs and environmental impact. google.com
One-Pot Syntheses: Efficient one-pot annulation reactions have been developed to create complex, polyfunctionalized quinoxaline N-oxides, which serve as versatile building blocks for further modification. researchgate.net
Table 1: Innovative Catalytic Systems in Quinoxaline Synthesis
| Catalyst Type | Specific Example(s) | Key Advantages | Reference |
|---|---|---|---|
| Solid Acid Catalyst | TiO2-Pr-SO3H | Room temperature reaction, reduced reaction times, recyclable. | nih.gov |
| Heteropolyoxometalates | Alumina-supported CuH2PMo11VO40 | High yields, reusable, heterogeneous conditions. | nih.gov |
| Transition Metal | Fe, Raney Nickel | Cost-effective, efficient for reduction/cyclization steps. | nih.govgoogle.com |
| Organic Catalyst | Pyridine | Effective for condensation-oxidation reactions. | nih.gov |
| Green Solvent/Catalyst | PEG-400 | Environmentally friendly reaction medium. | nih.govresearchgate.net |
Identification of Novel Biological Targets and Therapeutic Areas
Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, and ongoing research aims to identify new molecular targets and expand their therapeutic applications. nih.gov While initially recognized for their antimicrobial properties, their roles in treating complex diseases like cancer and diabetes are becoming increasingly evident.
Emerging therapeutic areas and targets include:
Antiviral Agents: Derivatives of 6-chloro-7-fluoroquinoxaline (B1435756) have been investigated as potential anti-HIV agents. nih.gov These compounds are designed to target viral enzymes such as integrase, which is essential for HIV replication. nih.gov
Metabolic Diseases: Novel quinoxaline-based inhibitors have been designed to target secretory phospholipase A2 (sPLA2) and α-glucosidase. nih.gov The inhibition of these enzymes is a promising strategy for managing post-prandial blood glucose levels in patients with type II diabetes and related cardiovascular complications. nih.gov
Oncology: The quinoxaline scaffold is present in approved anticancer drugs like erdafitinib, which was recently approved for treating certain carcinomas. nih.gov Research is also exploring the potential of related structures, such as 6-chloro-/fluorochromone derivatives, as topoisomerase inhibitors for cancer therapy. manipal.edu
Antibacterial and Antifungal Agents: The core 2,3-dichloroquinoxaline (B139996) structure serves as a key intermediate for synthesizing new derivatives with potent antibacterial and antifungal properties. johnshopkins.edu
Table 2: Potential Biological Targets for Fluoroquinoxaline Derivatives
| Therapeutic Area | Biological Target | Potential Indication | Reference |
|---|---|---|---|
| Virology | HIV Integrase | HIV/AIDS | nih.gov |
| Metabolic Disease | α-Glucosidase | Type II Diabetes | nih.gov |
| Inflammation/Cardiovascular | Secretory Phospholipase A2 (sPLA2) | Diabetes-related complications | nih.gov |
| Oncology | Topoisomerases, Kinases | Various Cancers | nih.govmanipal.edu |
| Infectious Disease | Bacterial/Fungal cellular components | Bacterial and Fungal Infections | johnshopkins.edu |
Integration with Nanotechnology and Advanced Materials Research
The unique electronic and physical properties of the quinoxaline ring system make it an attractive candidate for applications beyond medicine. The integration of fluoroquinoxaline derivatives into nanotechnology and advanced materials is an emerging field with significant potential. Quinoxaline derivatives are noted for their wide application in dyes, organic semiconductors, and electroluminescent materials. nih.gov The rigidity and tunability of these framework materials provide an ideal platform for developing heterogeneous catalysts with unique reactivities. uchicago.edu Future research may focus on synthesizing 6-Chloro-2-fluoroquinoxaline-based polymers or quantum dots for use in organic light-emitting diodes (OLEDs), sensors, or as components in photocatalytic systems.
Rational Design of Multi-functional Compounds
Rational drug design aims to create molecules with improved efficacy and specificity by targeting multiple biological pathways simultaneously. This approach is particularly relevant for complex diseases like cancer. The principles of rational design involve computational modeling, pharmacophore hybridization, and in-silico screening to predict the activity and properties of new compounds before synthesis. nih.govnih.gov
For the this compound scaffold, this could involve:
Molecular Hybridization: Combining the fluoroquinoxaline core with other known pharmacophores to create hybrid molecules. For example, integrating a moiety known to inhibit a specific kinase could produce a dual-action compound targeting multiple points in a cancer cell's signaling cascade. nih.gov
In Silico Screening: Using computational tools to dock libraries of virtual fluoroquinoxaline derivatives into the active sites of various protein targets. nih.gov This allows for the pre-selection of candidates with the highest predicted binding affinity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.govnih.gov
Polypharmacology: Designing single molecules that can interact with multiple targets, a strategy that can lead to more effective therapies. rsc.org This involves adding specific metal-chelating or hydrophobic groups to the core structure to enable interactions with additional drug targets. rsc.org
High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of new lead compounds, modern drug development relies heavily on combinatorial chemistry and high-throughput screening (HTS). pharmatutor.org These technologies allow researchers to synthesize and test vast numbers of compounds in a fraction of the time required by traditional methods. uiowa.edu
Combinatorial Chemistry: This technique involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov For fluoroquinoxalines, combinatorial approaches such as solid-phase or solution-phase parallel synthesis can be used to generate extensive libraries by systematically varying the substituents on the quinoxaline core. nih.gov
High-Throughput Screening (HTS): Once a library is created, HTS uses robotics, miniaturization, and data processing to screen thousands of compounds against a specific biological target in a single day. uiowa.edu This process can rapidly identify "hits"—compounds that show activity in an assay—which can then be selected for further optimization. ku.edu A novel HTS method using microdroplet reactions combined with mass spectrometry has been developed to rapidly determine the optimal synthesis conditions for quinoxaline derivatives, completing reactions in milliseconds without a catalyst. nih.gov
By combining combinatorial synthesis of this compound analogues with HTS, researchers can efficiently explore the structure-activity relationships and identify novel candidates for a wide range of therapeutic targets.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Chloro-2-fluoroquinoxaline, and how are they experimentally determined?
- Methodology :
-
Molecular characterization : Use techniques like NMR (¹H, ¹³C, ¹⁹F), FTIR, and mass spectrometry to confirm structure. For example, ¹⁹F NMR is critical to identify fluorine substitution patterns .
-
Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
-
Solubility : Conduct polarity-based solubility tests in solvents (e.g., DMSO, ethanol, hexane) to guide reaction design .
- Data Table :
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Formula | C₈H₄ClFN₂ | PubChem |
| Melting Point | 145–148°C (reported) | Experimental synthesis |
| ¹⁹F NMR Shift | ~-110 ppm (fluorine environment) | Spectral analysis |
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodology :
- Nucleophilic substitution : React 2,6-dichloroquinoxaline with KF in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC .
- Catalyst screening : Test transition-metal catalysts (e.g., CuI) to improve selectivity for fluoro substitution .
- Yield optimization : Vary stoichiometry (e.g., 1:1.2 molar ratio of dichloroquinoxaline:KF) and reaction time (4–8 hours) .
Advanced Research Questions
Q. How can AI-driven synthesis planning tools improve the design of novel derivatives of this compound?
- Methodology :
- Retrosynthetic analysis : Use databases like Reaxys or Pistachio to predict feasible pathways for introducing substituents (e.g., nitro, amino groups) .
- Reaction feasibility scoring : Prioritize routes based on atom economy, reagent toxicity, and step count. For example, AI models can rank fluorination methods (e.g., Balz-Schiemann vs. Halex reactions) .
- Validation : Cross-check AI predictions with experimental literature to resolve contradictions (e.g., conflicting reports on nitro-group stability under fluorination conditions) .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Case Study : Discrepancies in ¹³C NMR chemical shifts for the C-3 position in nitro-substituted derivatives.
- Hypothesis testing :
Stereoelectronic effects : Fluorine’s electron-withdrawing nature may deshield adjacent carbons differently depending on substituent orientation.
Crystallographic validation : Perform X-ray diffraction to confirm molecular geometry and correlate with NMR shifts .
- Statistical analysis : Compare data across 5–10 independent syntheses to distinguish systematic errors from anomalies .
Q. What strategies mitigate side reactions during the functionalization of this compound?
- Methodology :
-
Protecting groups : Temporarily block reactive sites (e.g., chloro group) using trimethylsilyl chloride before introducing amino or hydroxyl groups .
-
Kinetic control : Lower reaction temperatures (e.g., 0–25°C) to favor mono-substitution over di-substitution in Suzuki-Miyaura couplings .
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In-situ monitoring : Use HPLC-MS to detect intermediates and adjust reagent addition rates dynamically .
- Data Table :
| Side Reaction | Mitigation Strategy | Success Rate (%) | Reference |
|---|---|---|---|
| Over-fluorination | Use stoichiometric KF (1:1) | 85 | |
| Ring-opening hydrolysis | Anhydrous conditions (molecular sieves) | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
